Ácido 5-oxotetrahidrofurano-3-carboxílico

Descripción general

Descripción

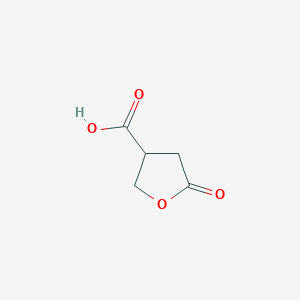

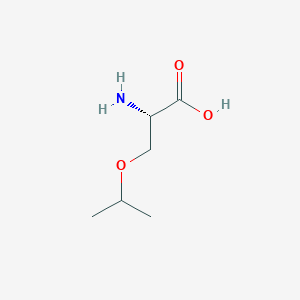

5-Oxotetrahydrofuran-3-carboxylic acid, also known as 5-Oxotetrahydrofuran-3-carboxylic acid, is a useful research compound. Its molecular formula is C5H6O4 and its molecular weight is 130.1 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Oxotetrahydrofuran-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Oxotetrahydrofuran-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxotetrahydrofuran-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis por radiación

Ácido 5-oxotetrahidrofurano-3-carboxílico: se utiliza en estudios de síntesis por radiación. Cuando se agrega 2-propanol a los diesteres del ácido cis-2-butenodioico (maleico) bajo radiación, no solo se forman productos de tipo lactona, sino también derivados hidroxílicos. Estos derivados son inicialmente inestables y sufren una lactonización lenta .

Síntesis orgánica

En la síntesis orgánica, los derivados del This compound son valiosos para crear moléculas pequeñas y macromoléculas. Sirven como intermediarios en diversas reacciones químicas debido a su naturaleza altamente polar y reactividad .

Nanotecnología

Los ácidos carboxílicos, incluido el This compound, se utilizan para modificar la superficie de nanopartículas y nanoestructuras como nanotubos de carbono y grafeno. Esta modificación mejora la dispersión e incorporación en nanomateriales poliméricos .

Química de polímeros

Como monómero o aditivo, el This compound contribuye a la síntesis y modificación de polímeros sintéticos y naturales, influyendo en propiedades como la solubilidad y la reactividad .

Inhibición de la sintasa de ácidos grasos

This compound: los derivados, como C75, actúan como inhibidores de la sintasa de ácidos grasos (FASN), mostrando efectos terapéuticos potenciales en modelos de cáncer .

Investigación farmacéutica

Los derivados del This compound se utilizan en investigación farmacéutica. Están involucrados en la síntesis de principios activos farmacéuticos y como intermediarios en el desarrollo de fármacos .

Efectos de la radiación química

Este compuesto se estudia por su comportamiento bajo radiación gamma, lo cual es crucial para comprender su estabilidad y reactividad en aplicaciones de química de radiación .

Procesos de telomerización

This compound: está involucrado en reacciones de telomerización, que son procesos de polimerización que producen oligómeros o polímeros específicos con arquitecturas controladas .

Mecanismo De Acción

Target of Action

The primary target of 5-Oxotetrahydrofuran-3-carboxylic acid is the fatty-acid synthase (FASN) and human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS) . These enzymes play a crucial role in the mitochondrial fatty acid synthesis pathway, which produces the substrate for lipoic acid (LA) synthesis .

Mode of Action

5-Oxotetrahydrofuran-3-carboxylic acid interacts with its targets by binding to the conserved catalytic domains of FASN and HsmtKAS . This binding inhibits the activity of these enzymes, leading to a decrease in LA content .

Biochemical Pathways

The compound suppresses the mitochondrial fatty acid synthesis pathway . This pathway is vital for mitochondrial function as it produces the substrate for LA synthesis . By inhibiting FASN and HsmtKAS, the compound reduces LA production .

Result of Action

The inhibition of FASN and HsmtKAS by 5-Oxotetrahydrofuran-3-carboxylic acid leads to a decrease in LA content, which impairs mitochondrial function . This impairment increases reactive oxygen species content and reduces cell viability .

Action Environment

It’s worth noting that the compound’s effect on mitochondria can be rescued by overexpression of hsmtkas or supplementation with la .

Análisis Bioquímico

Biochemical Properties

5-Oxotetrahydrofuran-3-carboxylic acid has been found to interact with key enzymes in the mitochondrial fatty acid synthesis pathway . One such enzyme is the human mitochondrial β-ketoacyl-acyl carrier protein synthase (HsmtKAS), which is responsible for the production of the substrate for lipoic acid (LA) synthesis .

Cellular Effects

The effects of 5-Oxotetrahydrofuran-3-carboxylic acid on cells are significant. It has been observed to decrease LA content, impair mitochondrial function, increase reactive oxygen species content, and reduce cell viability . These effects are likely due to its interaction with HsmtKAS .

Molecular Mechanism

The molecular mechanism of 5-Oxotetrahydrofuran-3-carboxylic acid involves its binding to the conserved catalytic domains of HsmtKAS, which are also responsible for binding to C75, a synthetic fatty-acid synthase inhibitor . This binding inhibits HsmtKAS, thereby reducing LA production, impairing mitochondrial function, and potentially having toxic effects .

Temporal Effects in Laboratory Settings

It is known that its effects on mitochondrial function and cell viability are observed following treatment .

Metabolic Pathways

5-Oxotetrahydrofuran-3-carboxylic acid is involved in the mitochondrial fatty acid synthesis pathway . It interacts with HsmtKAS, a key enzyme in this pathway, and its inhibition leads to a decrease in LA production .

Propiedades

IUPAC Name |

5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSWFYLALGXCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-89-5 | |

| Record name | 2-oxooxolane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

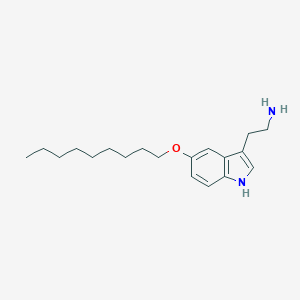

Q1: How does 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) impact mitochondrial function?

A: C75, a synthetic inhibitor of fatty-acid synthase (FASN), also inhibits the mitochondrial enzyme β-ketoacyl-acyl carrier protein synthase (HsmtKAS) []. This enzyme is crucial for the mitochondrial fatty acid synthesis pathway, specifically for producing the precursor to lipoic acid (LA), an essential cofactor for mitochondrial enzymes. By inhibiting HsmtKAS, C75 reduces LA production, leading to mitochondrial dysfunction, increased reactive oxygen species, and decreased cell viability [].

Q2: Can the negative effects of C75 on mitochondria be mitigated?

A: Yes, supplementing with LA can effectively counteract the mitochondrial dysfunction and oxidative stress induced by C75 []. This suggests that the detrimental effects of C75 on mitochondria are primarily due to its inhibition of HsmtKAS and the subsequent reduction in LA synthesis [].

Q3: Beyond inhibiting fatty acid synthase, does C75 have other potential therapeutic targets?

A: Research suggests that C75 might also interact with HsmtKAS, a mitochondrial enzyme involved in lipoic acid synthesis. This interaction disrupts mitochondrial fatty acid synthesis and impairs mitochondrial function []. This finding highlights the importance of investigating the potential off-target effects of C75 and exploring its therapeutic potential in diseases involving mitochondrial dysfunction.

Q4: Are there natural sources for compounds that inhibit fatty acid synthase?

A: Yes, research has identified peptides derived from enzymatic hydrolysis of soy β-conglycinin that demonstrate potent fatty acid synthase inhibitory activity []. These peptides exhibit higher inhibitory activity compared to the synthetic inhibitor 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), suggesting potential applications in obesity prevention and as therapeutic agents targeting fatty acid synthase overexpression in various tumor types [].

Q5: Can the structure of 5-oxotetrahydrofuran-3-carboxylic acid be characterized using spectroscopic methods?

A: While specific spectroscopic data for 5-oxotetrahydrofuran-3-carboxylic acid is not provided in the research excerpts, NMR spectroscopy, particularly 1H NMR, has been successfully used to investigate the conformational features of similar γ-lactones, such as diastereomers of 2-ethyl-4-methyl-5-oxotetrahydrofuran-3-carboxylic acid []. By analyzing vicinal ring coupling constants, researchers can gain insights into the spatial arrangement of atoms within these molecules [].

Q6: What are the implications of discovering a racemic layered structure in (±)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (terebic acid)?

A: This discovery is significant because it provides the first report of a racemic crystalline form for terebic acid, an industrially important compound []. Understanding the crystal structure and its stabilization through O-H···O and C-H···O hydrogen bonds forming racemic double layers can offer valuable insights for its potential applications in various industries [].

Q7: How are micelles utilized in the synthesis of ferulic acid dehydrodimers, and what is the significance of this approach?

A: Researchers employ aqueous solutions of quaternary ammonium salts, which self-assemble into micelles, to facilitate the regioisomeric dimerization of ferulic acid using the peroxidase-H2O2 system []. This biomimetic approach mimics natural processes and allows for the controlled synthesis of different regioisomers by simply changing the surfactant used []. This method not only offers a new route to synthesize these valuable compounds but also provides insights into the regiospecificity of dimeric hydroxycinnamate formation in biological systems [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dimethylamino)methyl]-2,5-dimethylphenol](/img/structure/B106204.png)